N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a hexahydroquinazolinone core substituted with a tetrahydrofuran (oxolan) methyl group at position 1, a sulfanyl-linked acetamide moiety at position 4, and a 4-nitrophenyl group as the terminal acetamide substituent. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c26-19(22-14-7-9-15(10-8-14)25(28)29)13-31-20-17-5-1-2-6-18(17)24(21(27)23-20)12-16-4-3-11-30-16/h7-10,16H,1-6,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNFCFUSUEYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound is characterized by a complex structure that includes a nitrophenyl group and a hexahydroquinazoline moiety. Its IUPAC name reflects its intricate arrangement of functional groups which may contribute to its biological properties.
Mechanisms of Biological Activity
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can modulate retinoic acid metabolizing enzymes with varying potencies .
- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, suggesting a potential for antimicrobial applications .
- Cytotoxic Effects : Some studies report cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
Biological Activity Data
A review of the literature reveals significant findings regarding the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Retinoic Acid Metabolism : A study analyzed the inhibition potency of various derivatives on rat liver microsomes. The findings indicated that modifications to the nitrophenyl group significantly influenced enzyme inhibition efficacy .
- Cytotoxicity Assessment : In vitro studies demonstrated that specific analogs exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cellular metabolism .
- Antimicrobial Testing : Testing against gram-positive and gram-negative bacteria showed promising results for certain derivatives, highlighting their potential as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Key Structural Differences:
Hexahydroquinazolinone vs. Quinazoline: The target compound’s hexahydroquinazolinone core (partially saturated) contrasts with non-hydrogenated quinazoline derivatives (e.g., 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, CAS 871493-35-5).
Substituent Effects: 4-Nitrophenyl vs. 4-Fluorophenyl (CAS 871493-35-5): The nitro group (–NO₂) is a stronger electron-withdrawing group than fluorine, which may enhance stability and polar interactions but reduce metabolic resistance compared to the fluoro analogue . Oxolan Methyl Group: Present in both the target and CAS 871493-35-5, this group likely improves membrane permeability due to its lipophilic character.
Sulfanyl Acetamide Derivatives
Compounds with sulfanyl acetamide linkages, such as those synthesized via diazonium salt coupling (), share functional similarities but differ in core structures and substituents:
Observations:
- The target’s hexahydroquinazolinone core distinguishes it from cyanoacetanilide derivatives (13a–e in ), which exhibit nitrile (C≡N) and sulfamoylphenyl groups.
- Substituents like –NO₂ (target) and –OCH₃ (13b) influence melting points; electron-withdrawing groups typically elevate melting points due to enhanced dipole interactions.
Spectroscopic Comparisons
- IR Spectroscopy: The target’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with acetamide derivatives in (e.g., 1664 cm⁻¹ in 13a). Absence of nitrile peaks (C≡N, ~2214 cm⁻¹) differentiates it from cyanoacetanilides .
- ¹H-NMR: Substituents like –OCH₃ (13b, δ 3.77 ppm) or –CH₃ (13a, δ 2.30 ppm) produce distinct shifts compared to the target’s –NO₂ group, which may deshield adjacent protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
